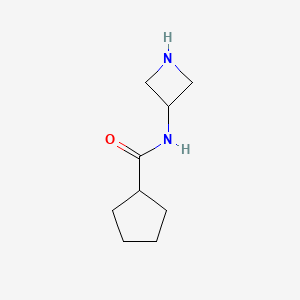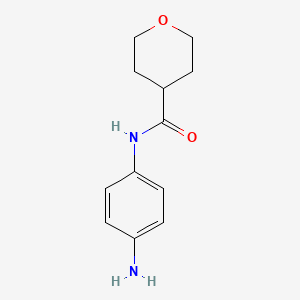
2-bromo-4-(3,5-difluorophényl)thiazole-5-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C12H8BrF2NO2S . It has an average mass of 348.163 Da and a mono-isotopic mass of 346.942719 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-aminothiazoles have been used as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles . The synthesized compounds were characterized by FTIR and NMR (1H and 13C) .Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-4-(3,5-difluorophenyl)thiazole-5-carboxylate consists of 12 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Applications De Recherche Scientifique
Chimie médicinale
Les dérivés du thiazole, y compris le 2-bromo-4-(3,5-difluorophényl)thiazole-5-carboxylate d’éthyle, sont connus pour leurs rôles thérapeutiques. Ils servent de matières premières pour la synthèse d’analogues hétérocycliques ayant un potentiel en tant qu’agents antibactériens, antifongiques, anti-VIH, antioxydants, antitumoraux, anthelminthiques, anti-inflammatoires et analgésiques .
Agriculture
En agriculture, les composés comportant un cycle thiazole peuvent être utilisés pour développer des agents antimicrobiens qui protègent les cultures contre les infections bactériennes et fongiques. Leur potentiel dans la création de fongicides et de biocides est significatif .
Science des matériaux
Les propriétés structurelles du composé thiazole le rendent utile en science des matériaux, en particulier dans la synthèse de nouveaux matériaux présentant des propriétés spécifiques souhaitées, telles qu’une résistance accrue ou une résistance chimique .
Sciences de l’environnement
Les dérivés du thiazole sont explorés pour leur rôle en sciences de l’environnement, en particulier dans le développement de produits chimiques pouvant contribuer à la lutte contre la pollution et aux processus de restauration environnementale .
Synthèse chimique
Le this compound est utilisé en synthèse chimique comme intermédiaire. Il peut participer à diverses réactions chimiques pour produire un large éventail de produits chimiques.
Biochimie
En biochimie, les composés du thiazole font partie de l’étude de l’inhibition enzymatique, de la liaison des récepteurs et des voies de transduction du signal. Ils sont essentiels à la compréhension des processus biochimiques et au développement de dosages biochimiques .
Recherche sur les antioxydants
La recherche sur les antioxydants pour les applications pharmaceutiques implique souvent des dérivés du thiazole en raison de leur potentiel à piéger les radicaux libres et à protéger l’organisme du stress oxydatif .
Conception et développement de médicaments
La capacité du composé à se lier à diverses enzymes et récepteurs en fait un outil précieux dans la conception et le développement de médicaments, aidant à la création de médicaments avec des interactions cibles spécifiques .
Mécanisme D'action
Target of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a way that leads to a variety of biological effects . The compound’s interaction with its targets could result in changes at the molecular level, which could then lead to the observed biological activities.
Biochemical Pathways
Given the broad spectrum of biological activities associated with thiazole derivatives , it can be inferred that this compound may affect multiple pathways and have diverse downstream effects.
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities . Therefore, the effects of this compound’s action could potentially be diverse, depending on the specific targets and pathways it interacts with.
Propriétés
IUPAC Name |
ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2NO2S/c1-2-18-11(17)10-9(16-12(13)19-10)6-3-7(14)5-8(15)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSWPHIDZMRDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694657 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188123-06-9 | |
| Record name | Ethyl 2-bromo-4-(3,5-difluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


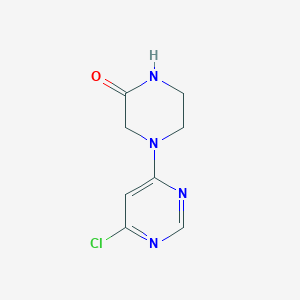
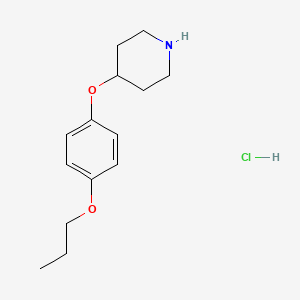
![4-[(2-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394767.png)
![4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394771.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
![4-Fluoro-2-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}aniline](/img/structure/B1394773.png)
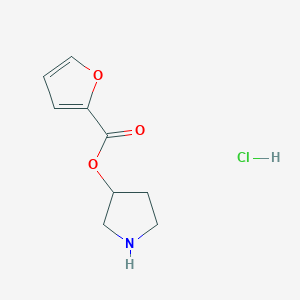
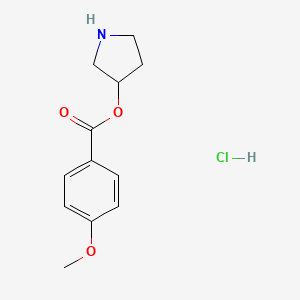
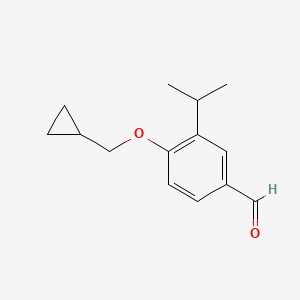
![4-[2-(Pentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394780.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
